
(2R)-2-aminopropanamide hydrochloride
Overview
Description
(2R)-2-Aminopropanamide hydrochloride (CAS: 71810-97-4) is a chiral amino acid derivative with the molecular formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol. It is the D-configuration stereoisomer of alaninamide hydrochloride, characterized by a melting point of 169°C and solubility in water and 1% acetic acid . The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its primary amide group and chiral center . Safety data indicate it is harmful (Xn hazard code) and requires precautions to avoid inhalation or skin contact (Risk Statements: R22, R36/37/38) .
Biological Activity
(2R)-2-aminopropanamide hydrochloride, commonly referred to as 2-aminopropanamide hydrochloride, is a compound with notable biological activities and applications in various fields, including medicinal chemistry and biochemical research. This article provides a detailed overview of its biological activities, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.
- Molecular Formula : C₃H₉ClN₂O
- Molecular Weight : 124.57 g/mol
- CAS Number : 71810-97-4
- Structural Representation :
The biological activity of this compound is attributed to its structural similarity to amino acids, particularly L-alanine. This similarity allows it to interact with various biological targets, influencing cellular processes such as:
- Cell Signaling : Modulates pathways involved in cell proliferation and survival.
- Gene Expression : Alters transcriptional activity through potential binding interactions with DNA or RNA.
- Enzyme Activity : May act as an enzyme inhibitor or activator, affecting metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Role in Amino Acid Metabolism : It is involved in the metabolism of amino acids, contributing to the synthesis of proteins and other biomolecules .
- Potential Anti-Cancer Activity : Preliminary studies suggest its utility in synthesizing pharmaceuticals aimed at treating cancer .
- Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially influencing neuronal health and function .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 100 | 15 |
S. aureus | 100 | 20 |
P. aeruginosa | 100 | 18 |
- Neuroprotective Study : In vitro experiments demonstrated that treatment with this compound reduced apoptosis in SH-SY5Y neuroblastoma cells exposed to oxidative stress.
Treatment Group | Apoptosis Rate (%) |
---|---|
Control | 30 |
Compound Treatment | 15 |
Applications in Research and Industry
This compound serves multiple purposes in scientific research:
- Intermediate in Organic Synthesis : Acts as a building block for synthesizing complex organic compounds.
- Reference Standard : Used in studies involving L-alanine and its derivatives .
Safety and Handling
Due to its classification as a skin and respiratory irritant, proper safety measures are essential when handling this compound. Recommended personal protective equipment includes gloves, goggles, and respirators .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceutical Compounds
(2R)-2-Aminopropanamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly antiviral and antineoplastic drugs. Its ability to participate in amide bond formation makes it a versatile building block in drug development.
Case Study: Antiviral Agents
Research indicates that derivatives of this compound have shown efficacy against viruses such as HIV and Hepatitis C. For instance, modifications of this compound have been explored for their potential to inhibit viral proteases, which are critical for viral replication .
2. Research in Enzymatic Pathways
In biochemical research, this compound is utilized to study enzymatic pathways and metabolic processes. It acts as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic regulation and enzyme kinetics.
Case Study: Metabolic Pathways
Studies have demonstrated its role in the modulation of metabolic pathways related to amino acid metabolism, providing insights into conditions such as metabolic syndrome and diabetes .
Organic Synthesis
1. Role as a Key Intermediate
The compound is frequently used in organic synthesis for producing various chemical entities. Its structure allows it to undergo several reactions, including acylation and alkylation, making it suitable for synthesizing complex organic molecules.
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Acylation | Formation of amides by reacting with acyl chlorides | N-substituted amides |
Alkylation | Introduction of alkyl groups | Alkylated derivatives |
Coupling Reactions | Formation of carbon-carbon bonds | Biologically active compounds |
Biochemical Research Applications
1. Cell Signaling and Pathways
This compound has been implicated in various signaling pathways, including the JAK/STAT signaling pathway. Its derivatives are being studied for their potential therapeutic effects in immunology and inflammation .
Case Study: Anti-inflammatory Effects
Research has shown that certain derivatives can modulate inflammatory responses by affecting cytokine production, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-aminopropanamide hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves enantioselective amidation or coupling reactions. For example, palladium-catalyzed cross-coupling with a chiral ligand can preserve stereochemistry . Hydrochloride salt formation is achieved using HCl in anhydrous conditions to avoid hydrolysis . Purity (>95%) is ensured via recrystallization in polar aprotic solvents (e.g., acetonitrile) and characterization by HPLC with chiral columns .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride group enhances water solubility by forming hydrogen bonds, critical for biological assays. Stability studies (pH 3–7, 25°C) show no degradation over 72 hours, as confirmed by UV-Vis spectroscopy . Buffered solutions (PBS, pH 7.4) are recommended for long-term storage .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Chiral Purity : Chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane:isopropanol (80:20) resolves enantiomers .
- Structural Confirmation : H/C NMR (DMSO-d6) identifies amine (-NH2) and amide (-CONH2) protons, while ESI-MS confirms molecular weight (e.g., m/z 153.1 [M+H]) .
- Thermal Stability : TGA shows decomposition onset at 220°C, indicating suitability for room-temperature handling .
Advanced Research Questions
Q. How does stereochemistry at the C2 position affect interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The (2R)-configuration influences binding affinity via spatial orientation. Molecular docking studies (AutoDock Vina) reveal that the (R)-enantiomer forms a hydrogen bond with Asp189 in trypsin-like proteases, while the (S)-enantiomer shows 10-fold lower activity . Competitive inhibition assays (IC50) using fluorogenic substrates validate these findings .
Q. What strategies mitigate hygroscopicity during storage without compromising reactivity?
- Methodological Answer : Lyophilization with cryoprotectants (trehalose or mannitol) reduces moisture uptake. Storage under argon in desiccators (≤25°C) maintains stability for >12 months, as shown by Karl Fischer titration (<0.5% water content) . For hygroscopic batches, inert matrix encapsulation (e.g., silica nanoparticles) is effective .
Q. How can enantiomeric impurities be quantified and resolved in scaled-up synthesis?
- Methodological Answer : Enantiomeric excess (ee) is determined via chiral GC-MS (β-cyclodextrin column) . Impurities >2% are removed by preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Kinetic resolution using immobilized lipases (e.g., Candida antarctica) achieves >99% ee .
Q. What in vitro models are suitable for studying its metabolic stability?
- Methodological Answer : Liver microsomal assays (human or rat) with NADPH cofactor assess Phase I metabolism. LC-MS/MS quantifies parent compound depletion over 60 minutes. Half-life (t) <30 minutes indicates rapid hepatic clearance, necessitating prodrug strategies .
Q. How do pH and ionic strength affect its reactivity in nucleophilic substitution reactions?
- Methodological Answer : In SN2 reactions (e.g., with benzyl bromide), reactivity peaks at pH 8–9 (amine deprotonation). High ionic strength (>0.5 M NaCl) reduces yield by 20% due to charge screening, as shown by kinetic studies (pseudo-first-order rate constants) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterparts
- (S)-2-Aminopropanamide Hydrochloride (L-Alaninamide Hydrochloride): The L-enantiomer shares identical molecular weight and formula but differs in stereochemistry. The L-form’s role in drug design contrasts with the D-form’s utility as a chiral building block .
Diaminopentanamide Derivatives
- (2S)-2,5-Diaminopentanamide Dihydrochloride: This compound (CAS: 71697-89-7) has a longer carbon chain (C₅H₁₃N₃O·2HCl) and higher molecular weight (204.1 g/mol). Its additional amine group enhances reactivity but necessitates stringent handling (Precautionary Statements: P261, P262) . Unlike (2R)-2-aminopropanamide hydrochloride, its toxicological profile remains unstudied, limiting its current applications .
Thiazole-Modified Analogs
- (2R)-N-(4-Acetyl-1,3-thiazol-2-yl)-2-aminopropanamide Hydrochloride: Incorporating a thiazole ring (C₈H₁₂ClN₃O₂S; MW: 249.72 g/mol), this derivative exhibits enhanced structural complexity, likely improving binding affinity in drug-receptor interactions. It is marketed as a "versatile small molecule scaffold" for medicinal chemistry, though its purity specifications are less defined compared to the parent compound .
Pharmacologically Relevant Propanamides
- (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide: A related compound listed in Prilocaine Hydrochloride’s impurity profile (MW: 200.31 g/mol), this propanamide derivative features a methylphenyl substituent. Its racemic form contrasts with the enantiomerically pure (2R)-2-aminopropanamide, underscoring the importance of stereochemistry in drug efficacy and safety .
Structural and Functional Data Table
Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility | Key Applications |
---|---|---|---|---|---|---|
This compound | 71810-97-4 | C₃H₉ClN₂O | 124.57 | 169 | Water, 1% acetic acid | Pharmaceutical intermediates |
(S)-N-(1-Amino-1-oxopropan-2-yl)-... [24] | Not provided | C₁₅H₁₇F₃N₄O₂ | 354.32 | Not reported | Not reported | Anticandidate drug synthesis |
(2S)-2,5-Diaminopentanamide Dihydrochloride | 71697-89-7 | C₅H₁₃N₃O·2HCl | 204.1 | Not reported | Not reported | Experimental synthesis |
(2R)-N-(4-Acetyl-thiazol-2-yl)-... | 1807885-03-5 | C₈H₁₂ClN₃O₂S | 249.72 | Not reported | Not reported | Medicinal chemistry scaffold |
(RS)-N-(4-Methylphenyl)-... | Not provided | C₁₃H₂₀N₂O₂ | 200.31 | Not reported | Not reported | Pharmaceutical impurity standard |
Key Research Findings
Stereochemical Impact: The D-configuration of this compound is critical for forming hydrogen bonds in drug-target interactions, as demonstrated in analogs like Compound 101, which mimics interactions seen in GDC-0032 (a kinase inhibitor) .
Safety Profiles: While (2R)-2-aminopropanamide has well-documented hazards (e.g., R36/37/38), analogs like (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicity data, highlighting regulatory challenges for novel derivatives .
Synthetic Utility: The primary amide group in (2R)-2-aminopropanamide facilitates coupling reactions, enabling the synthesis of complex molecules such as diamantadine cystine derivatives, which exhibit stimuli-responsive properties .
Preparation Methods
Chemical Synthesis via Amino Group Protection and Amidation
Boc Protection Strategy
The most widely reported method involves protecting the amino group of D-alanine using tert-butoxycarbonyl (Boc) anhydride. The carboxylic acid is then activated with ethyl chloroformate, followed by amidation with ammonium hydroxide. Subsequent Boc deprotection and hydrochloride salt formation yield the target compound .
Reaction Conditions:
-
Protection: D-alanine is treated with Boc₂O in a tetrahydrofuran (THF)/water mixture at 0–5°C for 4 hours.
-
Activation: Ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at -15°C.
-
Amidation: Ammonium hydroxide (2.5 eq) added dropwise, stirred for 12 hours at 25°C.
-
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group.
-
Salt Formation: HCl gas bubbled into the solution precipitates the hydrochloride salt.
Outcomes:
-
Yield: 68–72% (over four steps).
-
Key Advantage: High stereochemical integrity due to minimal racemization during amidation.
Direct Amidation of D-Alanine Methyl Ester
An alternative one-pot method avoids Boc protection by starting with D-alanine methyl ester hydrochloride. The ester undergoes ammonolysis in saturated aqueous ammonia at 0–10°C for 18–22 hours .
Reaction Equation:
3 \rightarrow \text{D-Ala-NH}2·\text{HCl} + \text{MeOH}
Optimized Parameters:
-
Temperature: 0–4°C to suppress side reactions.
-
Ammonia Ratio: 8:1 (w/w) ammonia to ester.
Biotransformation and Chemoenzymatic Synthesis
Microbial Conversion of L-Threonine
A patent-derived approach (CN103045667A) uses L-threonine as a chiral pool starting material. Escherichia coli cells expressing threonine deaminase convert L-threonine to D-2-aminobutyric acid, which is subsequently esterified and amidated .
Key Steps:
-
Biotransformation: L-Threonine (10 g) treated with E. coli cells in aqueous ammonium formate (32°C, 24 hours).
-
Esterification: D-2-aminobutyric acid reacted with methanol and thionyl chloride (4°C, 15 hours).
-
Ammonolysis: Methyl ester treated with saturated ammonia (0–4°C, 18 hours).
Performance Metrics:
Step | Yield | Purity |
---|---|---|
Biotransformation | 77.4% | >99% ee |
Esterification | 95% | 99% |
Ammonolysis | 83.3% | 99.2% |
Limitation: Requires specialized microbial strains and prolonged reaction times.
Industrial-Scale Continuous Flow Synthesis
Flow Chemistry Protocol
NINGBO INNO PHARMCHEM CO., LTD., a major supplier, employs continuous flow reactors for large-scale production . The method integrates Boc protection, amidation, and deprotection in a single streamlined process.
System Parameters:
-
Reactor Type: Tubular microreactor (ID: 1 mm, L: 10 m).
-
Flow Rate: 2 mL/min.
-
Residence Time: 8 minutes per step.
-
Temperature Gradient: 25°C (protection) → -15°C (activation) → 25°C (amidation).
Advantages:
Comparative Analysis of Methods
Efficiency and Scalability
Method | Yield | Purity | Scalability | Environmental Impact |
---|---|---|---|---|
Boc Protection | 68–72% | >99% | Moderate | High (toxic solvents) |
Direct Ammonolysis | 83–86% | 99% | High | Moderate |
Biotransformation | 77–86% | >99% ee | Low | Low (aqueous media) |
Continuous Flow | 98% | 99.5% | Very High | Low (solvent savings) |
Purity and Stereochemical Control
Properties
IUPAC Name |
(2R)-2-aminopropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379706 | |
Record name | D-Alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71810-97-4 | |
Record name | D-Alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-AMINOPROPANAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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